molecular formula C13H20ClN3O B5657537 (3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine

Cat. No. B5657537
M. Wt: 269.77 g/mol
InChI Key: PUQOBWKZQOZTQN-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives generally involves the condensation of amines with carbonyl-containing compounds. Techniques such as the Knorr synthesis, Hantzsch synthesis, and Paal-Knorr synthesis are commonly employed for the construction of the pyrrolidine ring, often starting from α-amino ketones, β-dicarbonyls, α-haloketones, β-ketoesters, or 1,4-diketones in the presence of ammonia or primary amines (Anderson & Liu, 2000). These methods provide access to a broad range of pyrrolidine derivatives, including those with various substituents on the nitrogen and carbon atoms of the ring.

Molecular Structure Analysis

Pyrrolidine derivatives exhibit a planar, aromatic character due to the extensive delocalization of electrons. The structure of these compounds is further influenced by substitutions at various positions on the ring, which can affect their reactivity, stability, and interaction with biological targets. The stereochemistry of substituted pyrrolidines is crucial for their biological activity, as seen in many drug molecules where the configuration at the chiral centers determines the pharmacological profile.

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are often utilized to further modify the pyrrolidine ring or introduce new functional groups, enhancing the compound's reactivity or tuning its physical and chemical properties for specific applications. The presence of functional groups such as carbonyl, amine, or halide on the pyrrolidine ring can significantly influence the course of these reactions (Rostovskii et al., 2017).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-3-4-9-6-17(8-11(9)15)13(18)12-5-10(14)7-16(12)2/h5,7,9,11H,3-4,6,8,15H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOBWKZQOZTQN-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC(=CN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone

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